

# Azidocillin: A Technical Guide on its Discovery and Developmental History

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## Compound of Interest

Compound Name: Azidocillin

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## Introduction

**Azidocillin** is a semi-synthetic, narrow-spectrum  $\beta$ -lactam antibiotic belonging to the penicillin class of drugs.[1] It is structurally similar to ampicillin and is noted for its azide functionality.[2] [3] This document provides a comprehensive overview of the discovery, mechanism of action, pharmacological properties, and clinical development of **Azidocillin**.

## Discovery and Chemical Profile

**Azidocillin**, chemically known as (2S,5R,6R)-6-[[[(2R)-2-azido-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, was first synthesized and patented by Beecham (now part of GlaxoSmithKline) in the mid-1960s.[4][5] Its development was part of the broader effort during the "golden era" of antibiotics (1940s-1960s) to generate semi-synthetic penicillin derivatives with improved characteristics over natural penicillins.[6]

Chemical Structure:

- Molecular Formula:  $C_{16}H_{17}N_5O_4S$ [1]
- Molar Mass:  $375.40 \text{ g}\cdot\text{mol}^{-1}$ [7]

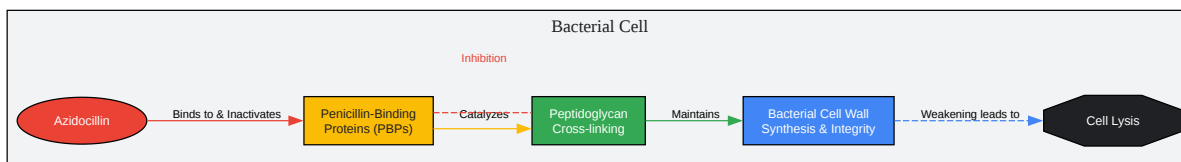
The synthesis of **Azidocillin**, like other semi-synthetic penicillins, involves the acylation of 6-aminopenicillanic acid (6-APA).[8]

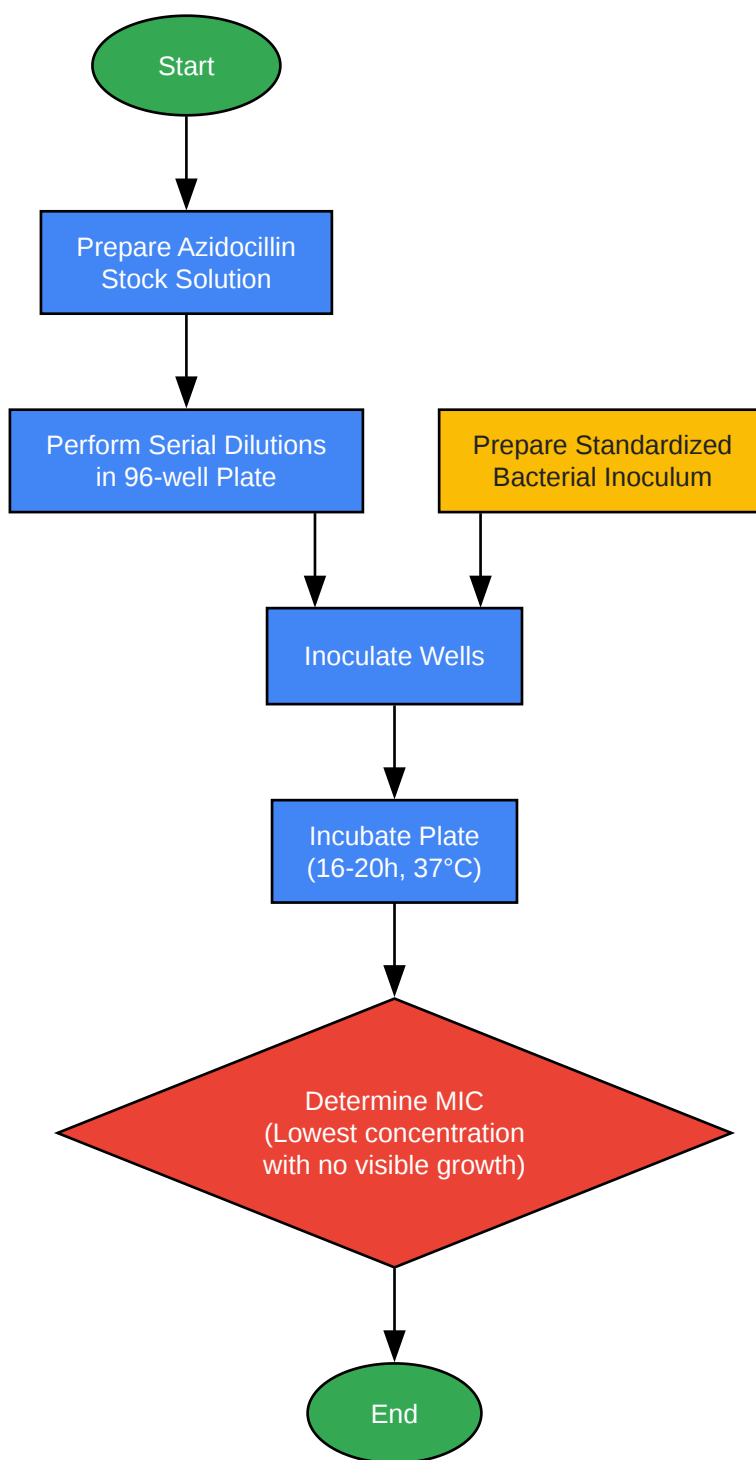
## Mechanism of Action

As a member of the  $\beta$ -lactam family of antibiotics, **Azidocillin** exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.<sup>[2]</sup>

The key steps in its mechanism of action are:

- **Binding to Penicillin-Binding Proteins (PBPs):** **Azidocillin** binds to and inactivates specific PBPs located on the inner membrane of the bacterial cell wall.<sup>[1][9]</sup> These proteins are essential enzymes involved in the final steps of peptidoglycan synthesis.
- **Inhibition of Peptidoglycan Synthesis:** The inactivation of PBPs interferes with the cross-linking of peptidoglycan chains, a critical step for maintaining the structural integrity and rigidity of the bacterial cell wall.<sup>[1][2]</sup>
- **Cell Lysis:** The disruption of cell wall synthesis leads to a weakened cell wall, rendering the bacterium susceptible to osmotic pressure changes and ultimately causing cell lysis and death.<sup>[1][2][9]</sup> This process may be further mediated by bacterial autolytic enzymes.<sup>[1][9]</sup>





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